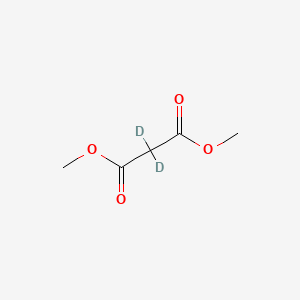
Dimethyl Malonate-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl Malonate-d2, also known as dimethyl propanedioate-d2, is a deuterated derivative of dimethyl malonate. It is a diester of malonic acid where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in organic synthesis and serves as a precursor for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl Malonate-d2 can be synthesized through the esterification of deuterated malonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of dimethyl malonate involves the reaction of cyanoacetic acid with methanol under acidic conditions to form dimethyl malonate. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl Malonate-d2 undergoes various types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form malonic acid and methanol under acidic or basic conditions.
Decarboxylation: Upon heating, dimethyl malonate can undergo decarboxylation to produce acetic acid and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Decarboxylation: Heating the compound in the presence of a strong acid or base facilitates the decarboxylation process.
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid and methanol.
Decarboxylation: Acetic acid and carbon dioxide.
Applications De Recherche Scientifique
Dimethyl Malonate-d2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl malonate-d2 involves its conversion to the enolate ion under basic conditions. The enolate ion is a nucleophile that can participate in various chemical reactions, such as alkylation and condensation. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates through resonance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: Another ester of malonic acid, commonly used in similar synthetic applications.
Ethyl Acetoacetate: A related compound used in the synthesis of ketones and carboxylic acids.
Uniqueness
Dimethyl Malonate-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound’s pathway in various chemical and biological processes.
Propriétés
Formule moléculaire |
C5H8O4 |
|---|---|
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
dimethyl 2,2-dideuteriopropanedioate |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3/i3D2 |
Clé InChI |
BEPAFCGSDWSTEL-SMZGMGDZSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)OC)C(=O)OC |
SMILES canonique |
COC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)

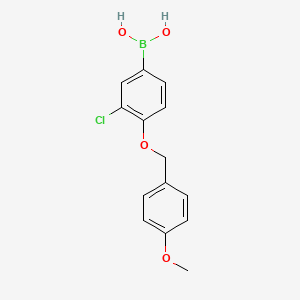
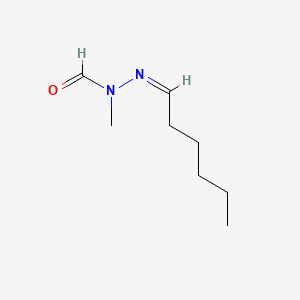
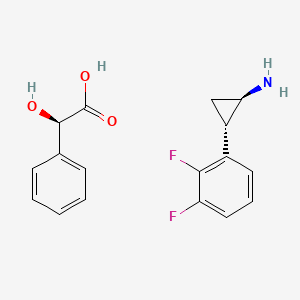
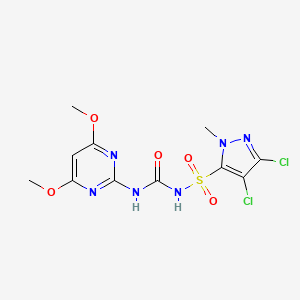
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)

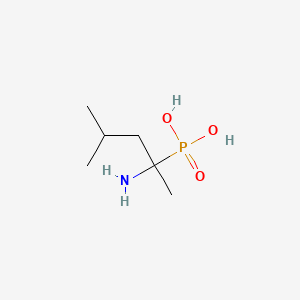
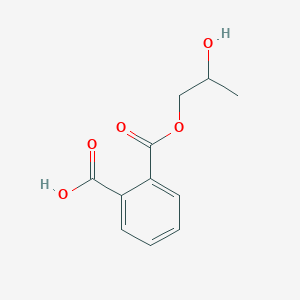
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
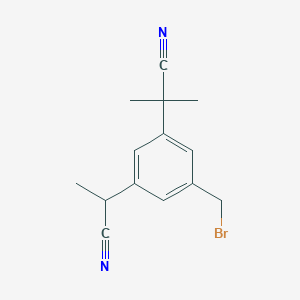

![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
